molecular formula C13H14ClNO B1449068 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride CAS No. 2031260-41-8

1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride

Cat. No. B1449068
CAS RN: 2031260-41-8
M. Wt: 235.71 g/mol
InChI Key: BPMOFVDTPPUWBW-UHFFFAOYSA-N
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Description

“1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride” is a chemical compound with the CAS Number: 2031260-41-8 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

“1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 235.71 . More specific physical and chemical properties such as solubility, melting point, and spectral data are not provided in the available resources .

Scientific Research Applications

Medicinal Chemistry

1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride: is a compound that has garnered interest in medicinal chemistry due to its structural similarity to naturally occurring bioactive molecules. Its potential lies in the development of new therapeutic agents, particularly as a scaffold for synthesizing novel drugs that could interact with biological targets such as enzymes or receptors .

Agriculture

In agriculture, this compound could be explored for its role in plant protection and growth regulation. Its chemical structure suggests that it may serve as a precursor for the synthesis of compounds with herbicidal or insecticidal properties, providing an alternative to traditional pesticides .

Material Science

The compound’s potential applications in material science include the development of new organic semiconductors. Due to its conjugated system and potential for electron delocalization, it could be used in the creation of conductive materials for use in electronic devices .

Environmental Science

Environmental science could benefit from the compound’s application in the synthesis of dyes or indicators for environmental monitoring. Its ability to form chromophores could be utilized in developing sensors that detect pollutants or changes in environmental conditions .

Biochemistry

In biochemistry, 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride may be used as a building block for complex molecules that can mimic natural biochemical processes. It could also be instrumental in studying protein-ligand interactions and aiding in the understanding of molecular recognition principles .

Pharmacology

The pharmacological applications of this compound are linked to its potential activity in the central nervous system. It could be used to design ligands that modulate neurotransmitter receptors, contributing to the treatment of neurological disorders .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dihydro-1H-benzo[f]chromen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10;/h1-6,10H,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMOFVDTPPUWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C3=CC=CC=C3C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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